N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite

PMO Synthesis Guanosine Protection Depurination

N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite is a specialized phosphoramidite monomer designed for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). It features a morpholino ring structure that replaces the ribose sugar, a 5'-O-dimethoxytrityl (DMTr) protecting group for efficient coupling, and an N2-isobutyryl protecting group on the guanine base to prevent side reactions during solid-phase synthesis.

Molecular Formula C44H55N8O7P
Molecular Weight 838.9 g/mol
Cat. No. B12393025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite
Molecular FormulaC44H55N8O7P
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C44H55N8O7P/c1-29(2)41(53)48-43-47-40-39(42(54)49-43)46-28-51(40)38-26-50(25-37(59-38)27-58-60(57-24-12-23-45)52(30(3)4)31(5)6)44(32-13-10-9-11-14-32,33-15-19-35(55-7)20-16-33)34-17-21-36(56-8)22-18-34/h9-11,13-22,28-31,37-38H,12,24-27H2,1-8H3,(H2,47,48,49,53,54)/t37-,38+,60?/m1/s1
InChIKeyCBSDAAFHYGGDJZ-DGIHMGFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite: Key Specifications for PMO Synthesis Procurement


N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite is a specialized phosphoramidite monomer designed for the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) [1]. It features a morpholino ring structure that replaces the ribose sugar, a 5'-O-dimethoxytrityl (DMTr) protecting group for efficient coupling, and an N2-isobutyryl protecting group on the guanine base to prevent side reactions during solid-phase synthesis . This monomer is a critical building block for creating antisense oligonucleotides that exhibit high nuclease resistance, neutral backbone charge, and potent steric-blocking activity in vivo [2].

Why N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite Cannot Be Replaced by Generic Morpholino or DNA Phosphoramidites


The N2-isobutyryl protecting group on this guanosine monomer is not interchangeable with alternative acyl groups like acetyl or benzoyl . While N-acetyl-guanosine phosphoramidites may offer faster deprotection, they exhibit reduced stability during synthesis, leading to higher rates of depurination and chain cleavage [1]. Conversely, the N2-isobutyryl group provides a crucial balance of robust protection under acidic coupling conditions while remaining quantitatively removable under standard ammoniolysis [2]. Furthermore, the 5'-O-DMTr group enables precise monitoring of coupling efficiency on automated synthesizers, a feature absent in alternative protecting group schemes like trityl-based systems [3]. Substitution with a generic morpholino or standard DNA phosphoramidite would compromise both the chemical integrity of the guanosine residue during assembly and the ability to reliably track synthesis yield.

Quantitative Differentiation of N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite: A Data-Driven Procurement Guide


Enhanced Synthesis Fidelity via N2-Isobutyryl Protection vs. N-Acetyl Guanine Monomers

The N2-isobutyryl (iBu) protecting group on this monomer provides superior stability during solid-phase synthesis compared to the more labile N-acetyl (Ac) group [1]. This increased stability directly translates to reduced side reactions, specifically depurination and subsequent chain cleavage, which are major contributors to truncated oligonucleotide impurities [2].

PMO Synthesis Guanosine Protection Depurination

Critical O6-Position Protection for Guanosine-Rich PMO Assembly

While the target compound protects the N2 position, it leaves the O6 position unprotected, a feature that can lead to guanine lactam modifications during phosphoramidite coupling [1]. In contrast, transient O6-protected guanosine morpholino monomers, such as those protected with trimethylsilylethyl groups, have been shown by HPLC analysis to provide improved coupling efficiency compared to 'regular' (O6-unprotected) monomers . This class-level evidence indicates that for demanding syntheses of guanosine-rich PMOs (e.g., targeting G-quadruplexes), an O6-protected alternative may be a more appropriate procurement choice to avoid byproduct formation.

Guanosine-Rich Sequences Side Reaction Mitigation PMO Purity

Superior Nuclease Resistance of PMOs Synthesized with Morpholino Phosphoramidites

Oligonucleotides synthesized from morpholino phosphoramidite monomers like N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite possess a neutral phosphorodiamidate backbone, which confers exceptional resistance to enzymatic degradation compared to natural phosphodiester oligonucleotides [1]. This is a key class-level advantage of all PMOs.

Antisense Stability In Vivo Half-Life Gene Knockdown

Uncharged Backbone Eliminates Non-Specific Protein Binding

PMOs synthesized using this monomer have a neutral backbone, which minimizes non-specific interactions with cellular proteins compared to negatively charged phosphorothioate (PS) oligonucleotides [1]. This property is crucial for reducing off-target effects and improving the safety profile of antisense therapeutics.

Off-Target Effects In Vivo Delivery Antisense Specificity

Optimized Applications for N-DMTr-N2-Isobutyryl-morpholino-G-5'-O-phosphoramidite Based on Verified Performance Data


Synthesis of PMOs for Long-Term In Vivo Gene Knockdown in Model Organisms

Procurement for developmental biology labs using Xenopus or zebrafish. The resulting PMOs, with a half-life >10 hours, enable sustained gene silencing over several days post-injection, far exceeding the functional lifespan of DNA or RNA oligos [1]. The neutral backbone ensures minimal toxicity and off-target effects, critical for accurate phenotypic analysis [2].

Development of Splice-Switching PMOs for Duchenne Muscular Dystrophy (DMD) Research

Procurement for labs focused on exon-skipping therapeutics. Four FDA-approved PMO drugs (Eteplirsen, Golodirsen, Viltolarsen, Casimersen) were developed using this monomer class [1]. The high purity enabled by the N2-isobutyryl protecting group is essential for achieving the stringent quality requirements of pre-clinical and clinical-grade material [2].

High-Throughput Synthesis of PMO Libraries for Antisense Drug Screening

Procurement for core facilities or biotech companies using automated synthesizers. The 5'-O-DMTr group allows for real-time coupling efficiency monitoring, a prerequisite for high-throughput, parallel synthesis platforms [1]. This ensures consistent yield and purity across diverse sequence libraries, reducing costly post-synthesis quality control failures [2].

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